N-(2-methoxyphenyl)-2,4-dinitrobenzamide
Description
N-(2-Methoxyphenyl)-2,4-dinitrobenzamide is a benzamide derivative characterized by a 2-methoxyphenyl substituent attached to a 2,4-dinitro-substituted benzoyl group. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, while the 2,4-dinitrobenzamide moiety introduces strong electron-withdrawing properties. This combination likely influences its chemical reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C14H11N3O6 |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-23-13-5-3-2-4-11(13)15-14(18)10-7-6-9(16(19)20)8-12(10)17(21)22/h2-8H,1H3,(H,15,18) |
InChI Key |
XAUYKEJTKUTLSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2,4-dinitrobenzamide typically involves the reaction of 2-methoxyaniline with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-2,4-dinitrobenzamide.
Reduction: Formation of N-(2-methoxyphenyl)-2,4-diaminobenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and applications of N-(2-methoxyphenyl)-2,4-dinitrobenzamide with its analogs:
Key Observations:
Substituent Effects: The 2,4-dinitro configuration in the target compound and SN 23862 enhances electron affinity, facilitating redox reactions . In contrast, the 3,5-dinitro isomer in N-[(2-methoxyphenyl)carbamoyl]-3,5-dinitrobenzamide may alter steric and electronic interactions, affecting binding to biological targets. Methoxy vs.
Biological Activity :
- Insecticidal Activity : N-[(2-methoxyphenyl)carbamoyl]-3,5-dinitrobenzamide demonstrated efficacy against the white mango scale insect, likely due to nitro group-mediated oxidative stress .
- Cytotoxicity : SN 23862’s hypoxia selectivity arises from enzymatic reduction of nitro groups to cytotoxic amines, a mechanism that may apply to the target compound .
Synthetic Routes: Mechanochemical synthesis (e.g., ball-mill reactions) was employed for N-(2,2-diphenylethyl)-4-nitrobenzamide , suggesting solvent-free methods could be adapted for the target compound. Carbodiimide coupling (e.g., EDC/HOBt) in is a viable route for amide bond formation in nitrobenzamide derivatives.
Research Findings and Mechanistic Insights
Reduction Chemistry and Bioactivation
Spectroscopic and Crystallographic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
